molecular formula C17H16N2O3 B1454341 Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 865887-17-8

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No.: B1454341
CAS No.: 865887-17-8
M. Wt: 296.32 g/mol
InChI Key: SLXRKEYPUYJUAT-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis

Microwave-assisted synthesis techniques have revolutionized the production of benzoxazole derivatives, offering a more efficient and quicker method for chemical reactions. This approach has significantly impacted material science and medicinal chemistry by providing a diverse range of pharmacologically active benzoxazole systems. The effectiveness of microwave irradiation in synthesizing various benzoxazole derivatives highlights its importance in modern chemistry, enabling rapid and high-yield production of these compounds (Özil & Menteşe, 2020).

Therapeutic Applications

Indazole derivatives, including Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, possess a broad spectrum of biological activities. Their structure, closely related to indazoles, has been extensively explored for potential therapeutic applications. Research patents from 2013 to 2017 highlight the pharmacological significance of these compounds, particularly in developing novel anti-cancer and anti-inflammatory agents. This underscores the indazole scaffold's potential in designing drugs for various diseases, including neurodegenerative disorders and conditions involving protein kinases (Denya, Malan, & Joubert, 2018).

Antioxidant Capacity and Material Applications

Research into benzoxazole derivatives has also revealed their significant antioxidant properties and applications beyond pharmacology, such as in dyestuff, polymer industries, and optical brighteners. The ABTS/PP decolorization assay, commonly used to evaluate antioxidant capacity, supports the role of these derivatives in various scientific and industrial fields. This demonstrates the versatility of benzoxazole and indazole derivatives in contributing to material science and environmental chemistry (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biodegradable Materials from Hyaluronan Esterification

The development of biocompatible, degradable materials has led to the exploration of hyaluronan esterification, producing a new class of materials with diverse clinical applications. Ethyl and benzyl hyaluronan esters, as representatives, have shown promise in various applications due to their unique physico-chemical and biological properties. This area of research opens new avenues for utilizing benzoxazole derivatives in developing innovative materials for medical and biotechnological applications (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-10-13(8-9-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXRKEYPUYJUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680039
Record name Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865887-17-8
Record name Ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865887-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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